![molecular formula C17H16N4O B1383850 4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one CAS No. 2173090-83-8](/img/structure/B1383850.png)
4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one
Overview
Description
The compound “4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one” belongs to the class of 1H-Pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The first synthesis of this class of compounds was described in 1911 .Molecular Structure Analysis
The parent structure of 1H-Pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties . The structure of “4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one” would be a specific instance of these modifications.Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrazolo[3,4-b]quinolines depend on the specific substituents present in the compound . For instance, the presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile was the determining factor of the regiochemistry of the reaction .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess significant antiviral properties. Specifically, compounds similar to our subject compound have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for enhanced antiviral effects.
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives is well-documented. They have been compared with established anti-inflammatory drugs and have shown promising results in reducing inflammation . This suggests that our compound could be a candidate for the development of new anti-inflammatory agents.
Anticancer Properties
Indole derivatives are also explored for their anticancer activities. They can bind with high affinity to multiple receptors, which is crucial in the development of anticancer drugs . The compound could be used to synthesize new derivatives with potential anticancer properties.
Antioxidant Effects
The antioxidant activity of indole derivatives is another area of interest. Antioxidants play a vital role in protecting cells from oxidative stress, which can lead to various diseases . Research into the antioxidant capacity of our compound could lead to the development of protective therapies.
Antimicrobial Properties
Indole derivatives have shown effectiveness against a range of microbial infections. Their structural core can be modified to target different types of bacteria and fungi, making them versatile as antimicrobial agents .
Antidiabetic Activity
The indole nucleus is present in many synthetic drug molecules used for treating diabetes. Derivatives of our compound could be synthesized and screened for antidiabetic properties, potentially leading to new treatments for this chronic disease .
Mechanism of Action
While the specific mechanism of action for “4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one” is not mentioned in the available literature, 1H-Pyrazolo[3,4-b]quinolines have been shown to exhibit various biological activities. For instance, new 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) .
Future Directions
The future directions for research on “4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one” and similar compounds could involve further exploration of their synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine their safety and hazards, as well as potential applications in various fields .
properties
IUPAC Name |
4-amino-7-methyl-1-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-10-7-13-15(14(22)8-10)16(18)12-9-19-21(17(12)20-13)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H2,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBYGVIIQDEYKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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